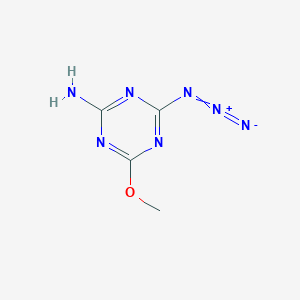
Tripropyl propane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropyl propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylates. It is a derivative of propane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with propyl groups. This compound is known for its applications in various fields, including as a plasticizer in polymer industries.
準備方法
Synthetic Routes and Reaction Conditions
Tripropyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a suitable catalyst and maintaining the reaction temperature and pressure are crucial for achieving high purity and yield of the final product.
化学反応の分析
Types of Reactions
Tripropyl propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the propyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Oxidized derivatives of the ester.
科学的研究の応用
Tripropyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers, enhancing their flexibility and durability.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the manufacturing of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of tripropyl propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to isocitric acid.
類似化合物との比較
Similar Compounds
Citric Acid: A tricarboxylic acid with similar esterification properties.
Tricarballylic Acid: Another tricarboxylic acid with similar chemical behavior.
Propane-1,2,3-tricarboxylic Acid: The parent compound of tripropyl propane-1,2,3-tricarboxylate.
Uniqueness
This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it particularly suitable as a plasticizer in polymer industries, offering advantages such as improved flexibility and reduced migration compared to other plasticizers.
特性
CAS番号 |
5333-54-0 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC名 |
tripropyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3 |
InChIキー |
WHOYOHVCRFPPSQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)


![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)



